An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzamidine Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological activity of 4-(Trifluoromethyl)benzamidine hydrochloride. This compound is a key building block in medicinal chemistry, particularly in the design of serine protease inhibitors. This document consolidates essential data for researchers and professionals in drug discovery and development, presenting quantitative information in accessible formats, detailing relevant experimental protocols, and visualizing key processes and mechanisms.
Chemical and Physical Properties
4-(Trifluoromethyl)benzamidine hydrochloride is a white to off-white crystalline solid. The trifluoromethyl group at the para position significantly influences its electronic properties and binding interactions with biological targets.
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzamidine Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Trifluoromethyl)benzenecarboximidamide hydrochloride | N/A |
| CAS Number | 38980-96-0 | [1][2] |
| Molecular Formula | C₈H₈ClF₃N₂ | [2] |
| Molecular Weight | 224.61 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 167 °C | [3] |
| Boiling Point | 213 °C (for free base) | N/A |
| Purity (by HPLC) | >98.0% | [1] |
| Storage Conditions | Room Temperature, store under inert gas | [1] |
| Key Characteristics | Hygroscopic | [1] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Description |
| ¹H NMR | Spectra available, confirms structure |
| ¹³C NMR | Spectra available, confirms structure |
| IR Spectroscopy | Data available for related compounds |
| Mass Spectrometry | Data available for related compounds |
Synthesis and Purification
A common and effective method for the synthesis of benzamidine derivatives from the corresponding benzonitriles is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester (Pinner salt), which is then converted to the amidine.[4][5]
General Experimental Protocol: Synthesis via Pinner Reaction
This protocol describes a general procedure for the synthesis of 4-(Trifluoromethyl)benzamidine hydrochloride from 4-(Trifluoromethyl)benzonitrile.
Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
-
A solution of 4-(trifluoromethyl)benzonitrile in an anhydrous alcohol (e.g., ethanol) is prepared in a flask equipped with a drying tube.
-
The solution is cooled in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the cooled solution until saturation.
-
The flask is sealed and allowed to stand at a low temperature (e.g., 0-4 °C) for an extended period (typically 12-24 hours) to allow for the precipitation of the imino ester hydrochloride.
-
The precipitated Pinner salt is collected by filtration and washed with anhydrous diethyl ether.
Step 2: Ammonolysis to Form the Amidine Hydrochloride
-
The isolated imino ester hydrochloride is suspended in a solution of ammonia in an alcohol (e.g., ethanolic ammonia).
-
The mixture is stirred at room temperature until the conversion to the amidine is complete, which can be monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent.
-
The crude 4-(Trifluoromethyl)benzamidine hydrochloride is recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield the purified product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Purity analysis of 4-(Trifluoromethyl)benzamidine hydrochloride is typically performed using reversed-phase HPLC with UV detection. The following is a general protocol that can be adapted for this purpose.
Table 3: General HPLC Protocol for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a suitable diluent (e.g., water/acetonitrile) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of 4-(Trifluoromethyl)benzamidine hydrochloride.
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (typically δ 7.5-8.5 ppm). Due to the electron-withdrawing nature of the trifluoromethyl and amidinium groups, these protons will be shifted downfield. The splitting pattern will be characteristic of a 1,4-disubstituted benzene ring (two doublets).
-
Amine/Amidinium Protons: Broad signals for the -NH₂ and =NH₂⁺ protons are expected, and their chemical shift can be variable depending on concentration and residual water content.
¹³C NMR (DMSO-d₆):
-
Aromatic Carbons: Signals for the aromatic carbons will be present, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.
-
Amidinium Carbon: The carbon of the C(=N)N group will appear in the downfield region (typically δ 160-170 ppm).
-
Trifluoromethyl Carbon: A quartet signal for the CF₃ carbon will be observed.
Biological Activity: Serine Protease Inhibition
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin and thrombin.[6][7] The positively charged amidinium group mimics the side chain of arginine, a natural substrate for these enzymes, allowing it to bind in the S1 specificity pocket of the protease.
Mechanism of Action
The inhibition of serine proteases by 4-(Trifluoromethyl)benzamidine hydrochloride is a reversible, competitive process. The key interaction is the formation of a salt bridge between the cationic amidinium group of the inhibitor and the carboxylate side chain of a conserved aspartic acid residue (Asp189 in trypsin) at the bottom of the S1 pocket.[8] Additional hydrophobic and van der Waals interactions between the trifluoromethylphenyl ring of the inhibitor and the hydrophobic walls of the S1 pocket contribute to the binding affinity.
References
- 1. Inhibition of four human serine proteases by substituted benzamidines. | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)benzamidine Hydrochloride | 38980-96-0 | TCI EUROPE N.V. [tcichemicals.com]
- 4. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
